molecular formula C4H7NO4 B3329147 L-Aspartic acid-13C4 CAS No. 55443-54-4

L-Aspartic acid-13C4

Cat. No. B3329147
CAS RN: 55443-54-4
M. Wt: 137.07 g/mol
InChI Key: CKLJMWTZIZZHCS-UVYXLFMMSA-N
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Description

L-Aspartic acid-13C4 is an isotope-labeled analog of aspartic acid, wherein carbon atoms are replaced by 13C . It is a stable isotope-labeled non-essential amino acid that can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .


Molecular Structure Analysis

The linear formula of L-Aspartic acid-13C4 is HO213C13CH213CH(NH2)13CO2H . Its molecular weight is 138.07 .

Scientific Research Applications

NMR Investigations

L-Aspartic acid-13C4 can be used in a variety of Nuclear Magnetic Resonance (NMR) investigations . This compound is a stable isotope-labeled non-essential amino acid, which makes it suitable for probing the structure, dynamics, and binding of biological macromolecules .

Labeled Standard

In addition to its use in NMR investigations, L-Aspartic acid-13C4 can also be used as a labeled standard . This means it can be used as a reference compound in various types of scientific research, including studies involving isotope dilution mass spectrometry.

Metabolism Studies

The isotope labeling of L-Aspartic acid-13C4 makes it useful in metabolism studies . Researchers can track the metabolic pathways of this amino acid in biological systems, providing valuable insights into metabolic processes.

Proteomics Research

L-Aspartic acid-13C4 can be used in proteomics research . Proteomics is the large-scale study of proteins, and the use of isotope-labeled amino acids like L-Aspartic acid-13C4 can help researchers understand protein structure and function.

Treatment of Medical Conditions

L-Aspartic Acid finds widespread applications in medicine . It is employed for the treatment of heart diseases , liver disorders , hypertension , and possesses fatigue prevention and recovery properties .

Amino Acid Infusions

L-Aspartic Acid is combined with various amino acids to formulate amino acid infusions . These infusions serve as a detoxifying agent, liver function enhancer, and fatigue recovery agent .

Chemical Industry Applications

In the chemical industry, L-Aspartic Acid is used in the synthesis of a variety of compounds . Its unique chemical properties make it a valuable component in many chemical reactions.

Food Industry Applications

In the food industry, L-Aspartic Acid is used as a flavor enhancer and a component in certain types of sweeteners . Its unique taste profile makes it a valuable ingredient in a variety of food products.

Mechanism of Action

Target of Action

L-Aspartic acid-13C4 is an isotope-labeled analog of L-Aspartic acid . Aspartic acid is a non-essential amino acid that plays a crucial role in the body’s metabolism and function . It is involved in various biochemical processes, including protein synthesis, enzyme activation, and neurotransmission .

Mode of Action

L-Aspartic acid-13C4 interacts with its targets in the same way as the unlabeled L-Aspartic acid . It participates in transamination reactions, where it donates or accepts nitrogen groups. This process is essential for the synthesis and breakdown of certain amino acids .

Biochemical Pathways

L-Aspartic acid-13C4 is involved in several biochemical pathways. It plays a key role in the citric acid cycle (also known as the Krebs cycle), which is the central metabolic pathway in all aerobic organisms . It also participates in the urea cycle, where it contributes to the removal of excess nitrogen from the body .

Pharmacokinetics

The pharmacokinetics of L-Aspartic acid-13C4 are expected to be similar to those of the unlabeled compound. As an amino acid, it is well-absorbed in the gut and distributed throughout the body . It can cross the blood-brain barrier and reach the central nervous system . The compound is metabolized in the liver and excreted in the urine .

Result of Action

The action of L-Aspartic acid-13C4 at the molecular and cellular level results in the synthesis of proteins and other important biomolecules. It also influences the function of the nervous system by acting as a neurotransmitter .

Action Environment

The action of L-Aspartic acid-13C4 can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect its ionization state, which in turn can influence its interaction with targets . Additionally, the presence of other molecules can affect its absorption, distribution, metabolism, and excretion .

properties

IUPAC Name

(2S)-2-amino(1,2,3,4-13C4)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-UVYXLFMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746143
Record name L-(~13~C_4_)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55443-54-4
Record name L-(~13~C_4_)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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